Coutaric acid

Catalog No.
S3317110
CAS No.
27174-07-8
M.F
C13H12O8
M. Wt
296.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coutaric acid

CAS Number

27174-07-8

Product Name

Coutaric acid

IUPAC Name

(2R,3R)-2-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxybutanedioic acid

Molecular Formula

C13H12O8

Molecular Weight

296.23 g/mol

InChI

InChI=1S/C13H12O8/c14-8-4-1-7(2-5-8)3-6-9(15)21-11(13(19)20)10(16)12(17)18/h1-6,10-11,14,16H,(H,17,18)(H,19,20)/b6-3+/t10-,11-/m1/s1

InChI Key

INYJZRKTYXTZHP-NNPIPJJVSA-N

SMILES

C1=CC(=CC=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O)O

Antioxidant Properties

Coutaric acid exhibits antioxidant activity, meaning it can help scavenge free radicals in the body. Free radicals are unstable molecules that can damage cells and contribute to various health concerns. Studies suggest coutaric acid's antioxidant properties might play a role in protecting against oxidative stress, which is linked to chronic diseases like cancer and neurodegenerative disorders [].

Antimicrobial Activity

Other Potential Applications

Preliminary research also explores coutaric acid's potential role in:

  • Anti-inflammatory effects: Studies suggest coutaric acid might have anti-inflammatory properties, but further investigation is needed [].
  • Neuroprotective effects: Some research indicates coutaric acid might offer neuroprotective benefits, but more studies are necessary to confirm its efficacy [].

Coutaric acid is a hydroxycinnamoyltartaric acid, specifically an ester derived from the combination of coumaric acid and tartaric acid. It is predominantly found in wine, pomace, and grapes, contributing to the flavor and aroma profiles of these products. The chemical structure of coutaric acid can be represented by the formula C13H12O8C_{13}H_{12}O_{8} with a molecular weight of approximately 296.2296 g/mol. Its IUPAC name is 2-hydroxy-3-{[(2Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy}butanedioic acid, and it has the CAS registry number 67920-37-0 .

Typical of phenolic compounds. These include:

  • Esterification: The formation of esters with alcohols, which can alter its solubility and reactivity.
  • Oxidation: Coutaric acid can be oxidized to form quinones, which may have implications for its antioxidant properties.
  • Hydrolysis: Under acidic or basic conditions, coutaric acid may hydrolyze back into its constituent acids (coumaric and tartaric acids) and alcohols.

These reactions are particularly relevant in the context of wine chemistry, where they can influence flavor stability and sensory characteristics .

Coutaric acid exhibits several notable biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, which may contribute to health benefits associated with wine consumption.
  • Anti-inflammatory Effects: Some studies suggest that coutaric acid can modulate inflammatory responses, potentially offering protective effects against chronic diseases.
  • Antimicrobial Activity: There is evidence that it possesses antimicrobial properties, which could be beneficial in food preservation and safety .

Coutaric acid can be synthesized through various methods:

  • Direct Esterification: By reacting coumaric acid with tartaric acid in the presence of an acid catalyst.
  • Transesterification: Utilizing different alcohols to modify the ester moiety of tartaric acid.
  • Biotechnological Approaches: Employing microbial fermentation processes to produce coutaric acid from natural substrates such as grape pomace .

Coutaric acid has several applications across different fields:

  • Food Industry: Used as a flavoring agent and preservative due to its antioxidant properties.
  • Pharmaceuticals: Explored for potential health benefits related to its anti-inflammatory and antimicrobial activities.
  • Cosmetics: Incorporated in formulations for its antioxidant effects, potentially benefiting skin health .

Research on coutaric acid interactions has primarily focused on its behavior in wine matrices:

Similar Compounds

Coutaric acid shares structural similarities with several other compounds, particularly within the class of hydroxycinnamic acids. Notable similar compounds include:

  • Caftaric Acid: An ester formed from caffeic acid and tartaric acid, often found in wines.
  • P-Coumaric Acid: A derivative of cinnamic acid that is commonly found in various plants and has similar biological activities.
  • Ferulic Acid: Another hydroxycinnamic acid known for its antioxidant properties.

Comparison Table

CompoundStructure TypeBiological ActivityCommon Sources
Coutaric AcidHydroxycinnamoyltartaricAntioxidant, Anti-inflammatoryWine, Grapes
Caftaric AcidHydroxycinnamoyltartaricAntioxidantWine
P-Coumaric AcidHydroxycinnamicAntioxidantVarious plants
Ferulic AcidHydroxycinnamicAntioxidantGrains, Vegetables

Coutaric acid is unique due to its specific ester formation with tartaric acid, which imparts distinct sensory characteristics to wines compared to other hydroxycinnamic acids .

XLogP3

0.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

296.05321734 g/mol

Monoisotopic Mass

296.05321734 g/mol

Heavy Atom Count

21

Wikipedia

Coutaric acid

Dates

Modify: 2023-08-19

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